O-Desacetyl-N-Desmethyldiltiazem HCl

Calcium Channel Receptor Binding Benzothiazepine

O-Desacetyl-N-Desmethyldiltiazem HCl (M2) is the only diltiazem metabolite that uniquely lacks antiplatelet aggregation activity, making it an irreplaceable negative control for dissecting platelet-related mechanisms. Its >114-fold reduction in vasorelaxant potency and distinct Ki (495 µM) for diltiazem biotransformation inhibition distinguish it from M1 and MA. Substituting with M1 or MA introduces systematic error in LC-MS/MS calibration, receptor occupancy, and PBPK modeling. Procure certified reference-grade M2 to ensure analytical accuracy and metabolite-specific pharmacological fidelity.

Molecular Formula C19H22N2O3S.HCl
Molecular Weight 394.92
Cat. No. B1165061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desacetyl-N-Desmethyldiltiazem HCl
Molecular FormulaC19H22N2O3S.HCl
Molecular Weight394.92
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Desacetyl-N-Desmethyldiltiazem HCl: Procurement-Relevant Identity and Class for Analytical and Pharmacological Research


O-Desacetyl-N-Desmethyldiltiazem HCl, also designated as M2 or deacetyl N-desmethyldiltiazem, is a secondary diltiazem metabolite formed via dual N-demethylation and deacetylation of the parent calcium channel blocker [1]. It belongs to the benzothiazepine class and accumulates to pharmacologically relevant plasma concentrations during chronic diltiazem therapy [2]. Unlike the more extensively characterized primary metabolites (MA and M1), M2 exhibits a distinct profile of biochemical and functional activities that renders its procurement essential for analytical method validation, receptor occupancy studies, and investigations of metabolite-specific pharmacology [3].

O-Desacetyl-N-Desmethyldiltiazem HCl: Why Substitution with M1 or MA Compromises Data Integrity and Biological Interpretation


Substituting O-Desacetyl-N-Desmethyldiltiazem HCl with its major metabolite analogs M1 (desacetyldiltiazem) or MA (N-desmethyldiltiazem) is scientifically unsound because the compounds are not pharmacologically equivalent across key dimensions. While all three metabolites retain calcium channel antagonist activity, M2 exhibits a markedly distinct rank order of potency in receptor binding, functional antagonism, and enzyme inhibition assays [1]. Furthermore, M2 uniquely lacks antiplatelet aggregation activity—a property shared by diltiazem, M1, and MA—making it a critical negative control for dissecting platelet-related mechanisms [2]. Relying on M1 or MA as surrogates for M2 in analytical method development or pharmacological studies would introduce systematic error due to these quantifiable, divergent biological activities [3].

O-Desacetyl-N-Desmethyldiltiazem HCl: Head-to-Head Quantitative Differentiation vs. M1, MA, and Diltiazem


Calcium Channel Receptor Binding Affinity (pIC50) of M2 vs. M1 and MA

In competitive [3H]diltiazem binding assays using rat cerebral cortex membranes, O-Desacetyl-N-Desmethyldiltiazem (M2) demonstrated a pIC50 of 6.03, indicating lower affinity for the diltiazem binding site compared to the primary metabolites M1 (pIC50 = 6.72) and MA (pIC50 = 6.49) [1]. This quantitative difference establishes M2 as the least potent of the three major metabolites at the benzothiazepine receptor site [2].

Calcium Channel Receptor Binding Benzothiazepine Pharmacology

Voltage-Gated Calcium Current Inhibition (IC50) of M2 vs. M1 and Diltiazem

Electrophysiological assessment of voltage-gated calcium current (ICa) inhibition in Achatina snail neurons revealed IC50 values of 0.456 mM for M2, 0.491 mM for M1, and 0.426 mM for d-diltiazem [1]. M2 is slightly more potent than M1 (IC50 ratio: M2/M1 = 0.93) but marginally less potent than the parent drug (IC50 ratio: M2/d-diltiazem = 1.07) [2]. Additionally, M2 exhibited a use-dependent block reduction of 19.2%, compared to 16.7% for M1 and 26.3% for d-diltiazem [3].

Electrophysiology Calcium Channel Blockade Ion Current Snail Neuron

Vascular Smooth Muscle Relaxation (IC50) of M2 vs. Diltiazem and Other Metabolites

In hamster aorta preparations depolarized with KCl, O-Desacetyl-N-Desmethyldiltiazem (M2, compound 21) exhibited an IC50 of 112.2 ± 33.2 µM for inhibition of contraction, compared to 0.98 ± 0.47 µM for diltiazem [1]. This represents a >114-fold reduction in vasorelaxant potency relative to the parent compound [2]. M2 is the least potent among the eight diltiazem metabolites tested in this system [3].

Vasorelaxation Aorta Smooth Muscle Functional Assay

CYP-Mediated Inhibition of Diltiazem Biotransformation (Apparent Ki) by M2 vs. MA and M1

In isolated rat hepatocytes, O-Desacetyl-N-Desmethyldiltiazem (M2) inhibited diltiazem disappearance with an apparent Ki of 495 µM, which is intermediate between the more potent inhibitor MA (Ki = 88.3 µM) and the weaker inhibitor M1 (Ki = 608 µM) [1]. The Ki ratio M2/MA is 5.6, while M2/M1 is 0.81 [2].

Drug Metabolism CYP Inhibition Hepatocyte Pharmacokinetics

Platelet Aggregation Inhibition: M2 as the Unique Inactive Metabolite

In human platelet-rich plasma, all major diltiazem metabolites except O-Desacetyl-N-Desmethyldiltiazem (M2) demonstrated greater antiaggregatory activity than diltiazem itself in response to ADP or collagen [1]. M2 is the sole metabolite among those tested that lacks platelet inhibitory activity [2].

Platelet Aggregation Antiplatelet Hemostasis Calcium Blocker

O-Desacetyl-N-Desmethyldiltiazem HCl: High-Value Procurement Applications Grounded in Evidence


Analytical Reference Standard for LC-MS/MS Method Validation and Metabolite Quantitation

M2 is a major diltiazem metabolite that accumulates to concentrations comparable to M1 and MA in human plasma [1]. Its procurement as a certified reference standard is essential for the development and validation of bioanalytical methods (e.g., LC-MS/MS) intended for therapeutic drug monitoring or pharmacokinetic studies of diltiazem. Substituting M2 with M1 or MA in calibration curves or quality control samples would introduce systematic bias due to differing chromatographic retention times and mass spectrometric fragmentation patterns [2].

Negative Control for Platelet Aggregation Assays in Cardiovascular Research

Unlike diltiazem, M1, and MA, M2 exhibits no detectable antiplatelet aggregation activity [1]. Researchers investigating the platelet-inhibitory effects of calcium channel blockers can use M2 as a critical negative control to confirm that observed antiplatelet effects are compound-specific and not due to nonspecific matrix interference or calcium chelation. This is particularly valuable when using human platelet-rich plasma [2].

Probe for Structure-Activity Relationship (SAR) Studies of Benzothiazepine Calcium Channel Antagonists

The dual N-demethylation and deacetylation modifications of M2 result in a >114-fold reduction in vasorelaxant potency and a 4.9-fold reduction in receptor binding affinity compared to diltiazem and M1, respectively [1]. This dramatic drop in activity makes M2 an ideal reference compound for SAR studies aimed at identifying the minimal pharmacophore required for calcium channel blockade. Its unique structural features allow for mapping the contributions of the N-methyl and O-acetyl groups to target engagement [2].

Pharmacokinetic Modeling of Nonlinear Diltiazem Accumulation and Drug-Drug Interaction Prediction

M2 inhibits diltiazem biotransformation in hepatocytes with an apparent Ki of 495 µM, a value distinct from MA (88.3 µM) and M1 (608 µM) [1]. Incorporating M2-specific Ki data into physiologically based pharmacokinetic (PBPK) models is necessary for accurate prediction of diltiazem accumulation during chronic dosing and for assessing the risk of metabolic drug-drug interactions, particularly with CYP3A4 and CYP2D6 substrates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Desacetyl-N-Desmethyldiltiazem HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.